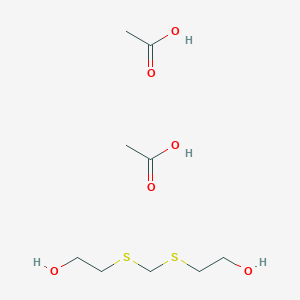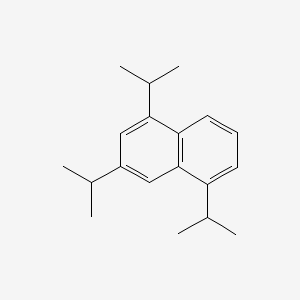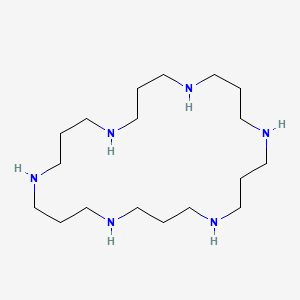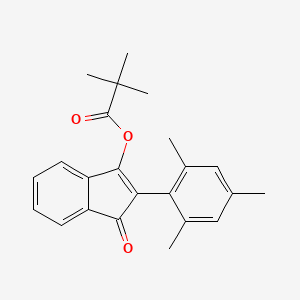
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and a sulfur-containing alcohol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly found in vinegar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with a sulfur-containing alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve the carbonylation of methanol to produce acetic acid, followed by the reaction with a sulfur-containing alcohol. The process involves high pressure and temperature conditions, typically around 150-230°C and 50-60 bar . The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted alcohols or ethers.
科学研究应用
Acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol has several scientific research applications:
作用机制
The mechanism of action of acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol involves its interaction with various molecular targets. The compound’s sulfur-containing groups can interact with thiol groups in proteins, leading to the formation of disulfide bonds . This interaction can affect protein function and cellular processes. Additionally, the compound’s hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
Ethanol: A simple alcohol with similar hydroxyl groups but lacking sulfur content.
Methanol: Another simple alcohol, used industrially but with different properties due to the absence of sulfur.
Thioglycolic acid: Contains both sulfur and carboxyl groups, similar to acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol.
Uniqueness
This compound is unique due to its combination of acetic acid and sulfur-containing alcohol properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
41123-73-3 |
|---|---|
分子式 |
C9H20O6S2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
acetic acid;2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C5H12O2S2.2C2H4O2/c6-1-3-8-5-9-4-2-7;2*1-2(3)4/h6-7H,1-5H2;2*1H3,(H,3,4) |
InChI 键 |
IMYXQUDZWJSRJR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C(CSCSCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)



![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)







